1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE
Overview
Description
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core through a cyclization reaction. This can be achieved using a variety of methods, including metal-catalyzed cyclization or intramolecular cyclization reactions.
Introduction of Functional Groups: The next step involves the introduction of the cyano, fluoro, and pyridinyl groups through substitution reactions. These reactions are typically carried out under controlled conditions using appropriate reagents.
Final Coupling Reaction: The final step involves the coupling of the 4-chlorobenzoyl group to the pyrroloquinoline core. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE undergoes a variety of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core. Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and cyano groups. These reactions can be carried out using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures. Common coupling reagents include EDCI, DCC, and HATU.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Biological Research: It has been used as a tool compound to study the role of specific signaling pathways in cellular processes.
Pharmaceutical Development:
Chemical Biology: It has been used in chemical biology research to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain protein kinases, which are key regulators of cell proliferation and survival . This inhibition leads to the disruption of signaling pathways involved in cell growth and division, ultimately resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-CHLOROBENZOYL)-3-CYANO-7-FLUORO-2-(PYRIDIN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3-CARBOXAMIDE can be compared with other quinoline derivatives, such as:
Quinoline-2-carboxamides: These compounds have been studied for their antimicrobial and anticancer activities.
4-Quinolone-3-carboxamides: These compounds have shown potential as anti-tubercular and anti-inflammatory agents.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit a distinct set of protein kinases, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-3-cyano-7-fluoro-2-pyridin-3-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClFN4O2/c27-18-6-3-15(4-7-18)24(33)23-22(17-2-1-11-31-13-17)26(14-29,25(30)34)21-10-5-16-12-19(28)8-9-20(16)32(21)23/h1-13,21-23H,(H2,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWSNRRDCZTJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(N3C(C2(C#N)C(=O)N)C=CC4=C3C=CC(=C4)F)C(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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